Fmoc-2,3-Dichloro-L-Phenylalanine
Overview
Description
Fmoc-2,3-Dichloro-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,3-Dichloro-L-Phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 2,3-dichloro-L-phenylalanine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the protection reaction.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,3-Dichloro-L-Phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Fmoc group yields 2,3-dichloro-L-phenylalanine.
Scientific Research Applications
Fmoc-2,3-Dichloro-L-Phenylalanine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.
Biological Studies: The compound is used in the study of protein interactions and enzyme mechanisms.
Medicinal Chemistry: It serves as a building block for the synthesis of peptide-based drugs and inhibitors.
Material Science: The compound is used in the development of peptide-based materials and hydrogels.
Mechanism of Action
The mechanism of action of Fmoc-2,3-Dichloro-L-Phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing the peptide to fold and function properly.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-2,4-Dichloro-L-Phenylalanine
- Fmoc-3-Chloro-L-Phenylalanine
- Fmoc-2-Nitro-L-Phenylalanine
Uniqueness
Fmoc-2,3-Dichloro-L-Phenylalanine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence the compound’s reactivity and interactions in peptide synthesis. Compared to other similar compounds, it offers distinct steric and electronic properties that can be advantageous in certain synthetic applications.
Properties
IUPAC Name |
(2S)-3-(2,3-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVCBYXCKJRYSV-NRFANRHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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